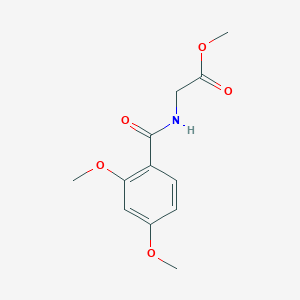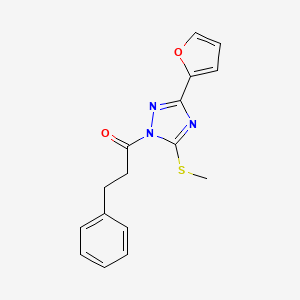![molecular formula C15H16N4O B5772996 N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)
N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide, also known as BBD, is a compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide is not fully understood, but it is believed to involve the formation of a complex with metal ions through coordination bonds. This complex formation results in a change in the electronic structure of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide, leading to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide has been shown to have low toxicity and minimal effects on biochemical and physiological processes in vitro. However, further studies are needed to fully understand the potential effects of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide in lab experiments is its high selectivity for metal ions, which allows for precise detection and measurement. However, N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide can be difficult to synthesize and purify, which can limit its availability and use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide research, including the development of new biosensors and imaging agents, as well as the exploration of its potential applications in materials science and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action and potential effects of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide on living organisms.
Synthesemethoden
The synthesis of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide involves the reaction of 4-(benzyloxy)benzaldehyde with carbonohydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its use as a fluorescent probe for the detection of metal ions. N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide has been shown to selectively bind to certain metal ions, such as copper and nickel, and emit a fluorescent signal upon binding. This property has been utilized in the development of various biosensors and imaging agents.
Eigenschaften
IUPAC Name |
2-[(E)-(4-phenylmethoxyphenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c16-15(17)19-18-10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H4,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWASWOKSINXMU-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)


![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
![N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B5773023.png)